molecular formula C14H13ClN2O3 B14934375 N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B14934375
M. Wt: 292.72 g/mol
InChI Key: SZRIHGBIHKVMHD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a dihydropyridine-based carboxamide derivative featuring a 2-chlorophenyl group at the carboxamide nitrogen, a methoxy substituent at position 5, and a methyl group at position 1.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide

InChI

InChI=1S/C14H13ClN2O3/c1-17-8-13(20-2)12(18)7-11(17)14(19)16-10-6-4-3-5-9(10)15/h3-8H,1-2H3,(H,16,19)

InChI Key

SZRIHGBIHKVMHD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=CC=C2Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 2-chlorophenyl-3-oxobutanoate. This intermediate is then reacted with methylamine and methanol to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for therapeutic development.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the modulation of various biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Dihydropyridine Carboxamides

The closest structural analog identified is 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide (CAS: 5530-85-8) . Key differences include:

  • Substituents: The target compound has a 5-methoxy group and lacks the 6-sulfanyl and 5-cyano substituents present in the analog.
  • Carboxamide Position : The target’s carboxamide is at position 2, whereas the analog’s is at position 3.

Triarylmethane Derivatives with 2-Chlorophenyl Substituents

describes triarylmethane compounds (e.g., T91, T95, T109) with a 2-chlorophenyl group but distinct core structures (e.g., pyrrole-diones, benzothiazoles) . These compounds exhibit melting points ranging from 93°C (T91) to 166.7°C (T105), reflecting diverse packing efficiencies influenced by aromatic stacking and hydrogen bonding. In contrast, dihydropyridine carboxamides like the target compound likely exhibit lower melting points due to reduced rigidity, though experimental data are lacking.

Substituent Effects on Physicochemical Properties

A comparative analysis of substituent impacts is summarized below:

Compound Class Key Substituents Notable Properties Reference
Target Dihydropyridine 5-methoxy, 1-methyl, 2-chlorophenyl Hypothesized enhanced solubility -
Dihydropyridine Analog 5-cyano, 6-sulfanyl Potential reactivity via cyano/sulfanyl
Triarylmethanes Diphenylmethyl, benzothiazole High melting points (93–166.7°C)

Research Findings and Implications

  • Synthetic Pathways: highlights methods for functionalizing chromene-carbonitrile intermediates with benzoyl chloride and acetic anhydride .
  • Biological Relevance : The 2-chlorophenyl group, common across all compared compounds, is associated with improved bioavailability and target binding in medicinal chemistry. Its presence in triarylmethanes () and dihydropyridines () underscores its broad utility .
  • Knowledge Gaps: Direct experimental data on the target compound’s synthesis, stability, and bioactivity are absent. Further studies should prioritize comparative assays with its dihydropyridine analog to elucidate substituent-specific effects.

Biological Activity

N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine family, which has garnered attention due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure

The compound can be represented by the following chemical structure:

C13H12ClN3O3\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}_{3}\text{O}_{3}

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of dihydropyridines, including this compound.

Key Findings:

  • The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.22 to 0.25 μg/mL for the most active derivatives, showing potent efficacy compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity Data

CompoundMIC (μg/mL)Bacterial Strain
N-(2-chlorophenyl)-5-methoxy...0.22Staphylococcus aureus
N-(2-chlorophenyl)-5-methoxy...0.25Escherichia coli
Ciprofloxacin0.50Staphylococcus aureus

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Case Study:
In vitro studies demonstrated that this compound inhibited cell proliferation in human gastric carcinoma cell lines with IC50 values indicating significant cytotoxic effects. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
GTL-16 (Gastric Carcinoma)12.5Apoptosis induction
MCF7 (Breast Cancer)15.3Cell cycle arrest

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes relevant to bacterial resistance mechanisms.

Key Findings:

  • It exhibits inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Table 3: Enzyme Inhibition Data

EnzymeIC50 (μM)Type of Inhibition
DNA Gyrase12.27Competitive
DHFR0.52Non-competitive

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